molecular formula C10H7F2N3O2 B1668512 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 166196-11-8

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1668512
CAS No.: 166196-11-8
M. Wt: 239.18 g/mol
InChI Key: OPJHWTKDQYKYHL-UHFFFAOYSA-N
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Description

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of 1,2,3-triazoles, which are known for their unique chemical properties and wide range of applications in various fields. This compound is particularly notable for its potential use in medicinal chemistry, where it has been investigated for its biological activities and therapeutic potential.

Preparation Methods

The synthesis of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step processThis reaction is highly efficient and regioselective, making it a popular choice for synthesizing 1,2,3-triazoles .

In an industrial setting, the synthesis can be scaled up using continuous flow conditions, which offer advantages such as improved safety, better control over reaction parameters, and higher yields. For example, a practical flow synthesis method using copper-on-charcoal as a heterogeneous catalyst has been developed to produce a variety of substituted 1,2,3-triazoles .

Chemical Reactions Analysis

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazole ring or the benzyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl position.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to involve the modulation of specific molecular targets and pathways. For instance, in the context of its use as an intermediate in the synthesis of rufinamide, the compound is thought to modulate the activity of sodium channels, prolonging their inactive state and thereby reducing neuronal excitability .

Comparison with Similar Compounds

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which can influence its chemical behavior and biological activity.

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-7-2-1-3-8(12)6(7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJHWTKDQYKYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168080
Record name CGP-47292
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166196-11-8
Record name 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166196-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CGP-47292
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166196118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGP-47292
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGP-47292
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/266244C47B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2,6-Difluorobenzyl azide (III) (7.0 g, 41.4 mmoles) is suspended in a H2O-tBuOH 1:1 mixture (120 ml), then propiolic acid (3.19 g, 45.6 mmoles), an ascorbic acid 1M solution (4.2 ml) and a CuSO4 0.3 M solution (1.4 ml) are added thereto. The reaction mixture is kept at 25° C. under stirring and is completed after 2 h. The mixture is left to cool at room temperature thereby precipitating the product. The solid is filtered off on a Buchner filter, washed with ethyl ether and dried under vacuum.
Quantity
7 g
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reactant
Reaction Step One
[Compound]
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mixture
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120 mL
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3.19 g
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reactant
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0 (± 1) mol
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[Compound]
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solution
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4.2 mL
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[Compound]
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solution
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1.4 mL
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reactant
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catalyst
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Synthesis routes and methods II

Procedure details

A suspension of 10.25 g (158 mmol) of NaN3, 2.5 g (7.76 mmol) of tetrabutylammonium bromide and 25 g (154 mmol) of 2,6-difluorobenzyl chloride in 50 mL of isopropyl acetate was left stirring at 20-25° C. during 14 h until showing completion by TLC. The resultant mixture was washed with 10% NaCl aqueous solution at 0° C. to remove unreacted NaN3 and the organic phase was stirred with a solution of 17.26 g (246 mmol) of propiolic acid in 50 mL of water at 50° C. during 8 h. After cooling to 20-25° C., the pH was adjusted to 3.2-3.4 by addition of 30% aqueous solution of NaOH and, after one hour at 20-25° C., the suspension was filtered. The solid was further washed with 25 mL of isopropyl acetate precooled at 0-5° C., washed with 40 mL of water dried at 200 mbar and 50° C. to obtain 21.52 g (57.4%) of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (purity by UPLC area: 99.94%, 3H-isomer: 0.06%).
Name
Quantity
10.25 g
Type
reactant
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25 g
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reactant
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2.5 g
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catalyst
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50 mL
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solvent
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17.26 g
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50 mL
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aqueous solution
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Synthesis routes and methods III

Procedure details

A mixture of Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate. (50 gms) and a solution of sodium hydroxide (11.76 gms in 100 ml water) were stirred at room temperature contents till it becomes clear. Hydrochloric acid (30 ml ) in DM water (70 ml) was charged to above reaction mass. Adjusted the PH of the reaction till 2-3 by adding the hydrochloric acid solution at 25-30° C. After the completion, reaction mass was filtered and dried the material at 65° C.-70° C. for 15 hours. Yield: 40 gms
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100 mL
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30 mL
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70 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Customer
Q & A

Q1: How is 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid synthesized?

A: This compound is synthesized through a multi-step process. First, 2,6-difluorobenzylhalide (where the halogen can be chlorine, bromine, or iodine) reacts with azide to form 2-(azidomethyl)-1,3-difluorobenzene. This intermediate then reacts with methyl propiolate to produce this compound. []

Q2: Why is understanding the metabolism of Rufinamide important?

A: Understanding Rufinamide's metabolic pathway is crucial for assessing potential drug-drug interactions. Research indicates that human carboxylesterase 1 (hCE1) plays a primary role in Rufinamide hydrolysis. [] This finding is significant as co-administration with drugs that inhibit hCE1 could lead to increased Rufinamide levels in the body.

Q3: Can you explain the interaction between Rufinamide and Valproate?

A: Studies show that Valproate, another antiepileptic drug, and its metabolite Valproyl-CoA, inhibit hCE1 activity. [] This inhibition can reduce the hydrolysis of Rufinamide, potentially leading to elevated Rufinamide levels and altered therapeutic effects when the drugs are co-administered.

Q4: Does the hydrolysis product of Rufinamide, CGP 47292, interact with carboxylesterases?

A: Interestingly, research indicates that CGP 47292, the product of Rufinamide hydrolysis, does not significantly inhibit carboxylesterases. [] This suggests that CGP 47292 is unlikely to contribute to drug-drug interactions involving carboxylesterase activity.

Q5: Does the glucuronide form of CGP 47292 interact with human carboxylesterases?

A: Research indicates that CGP 47292-β-d-glucuronide, the glucuronide form of the Rufinamide hydrolysis product, does not significantly inhibit human carboxylesterases 1 (hCES1) and 2 (hCES2). [, ] This suggests that CGP 47292-β-d-glucuronide is unlikely to contribute to drug-drug interactions involving these enzymes.

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